molecular formula C24H30N6O3S B10827857 Sovleplenib CAS No. 1415792-84-5

Sovleplenib

Cat. No.: B10827857
CAS No.: 1415792-84-5
M. Wt: 482.6 g/mol
InChI Key: NJIAKNWTIVDSDA-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sovleplenib is a novel, highly potent, and selective oral inhibitor of spleen tyrosine kinase. It has shown promising results in the treatment of autoimmune diseases, particularly primary immune thrombocytopenia. This compound is currently under clinical investigation and has demonstrated significant efficacy and safety in various studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sovleplenib involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route is proprietary, but it generally involves:

  • Formation of the core structure through a series of condensation and cyclization reactions.
  • Introduction of functional groups via selective substitution reactions.
  • Purification and isolation of the final product using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the quality and consistency of the compound. The process involves:

  • Large-scale synthesis using optimized reaction conditions.
  • Continuous monitoring of reaction parameters to maintain product quality.
  • Use of advanced purification techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: Sovleplenib undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions, particularly at positions with reactive functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Sovleplenib has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study spleen tyrosine kinase inhibition and its effects on cellular signaling pathways.

    Biology: Investigated for its role in modulating immune responses and its potential therapeutic applications in autoimmune diseases.

    Medicine: Under clinical trials for the treatment of primary immune thrombocytopenia and other autoimmune disorders.

    Industry: Potential applications in the development of new therapeutic agents targeting spleen tyrosine kinase.

Mechanism of Action

Sovleplenib exerts its effects by selectively inhibiting spleen tyrosine kinase, a key regulator of immune cell signaling. By blocking this kinase, this compound disrupts the signaling pathways involved in immune cell activation and proliferation. This leads to a reduction in the production of autoantibodies and a decrease in the destruction of platelets, thereby alleviating symptoms of autoimmune diseases .

Comparison with Similar Compounds

    Fostamatinib: Another spleen tyrosine kinase inhibitor approved for the treatment of chronic immune thrombocytopenia.

    Entospletinib: A selective inhibitor of spleen tyrosine kinase used in the treatment of hematologic malignancies.

Comparison:

This compound stands out due to its potent and selective inhibition of spleen tyrosine kinase, making it a promising candidate for the treatment of autoimmune diseases.

Properties

CAS No.

1415792-84-5

Molecular Formula

C24H30N6O3S

Molecular Weight

482.6 g/mol

IUPAC Name

7-[4-(1-methylsulfonylpiperidin-4-yl)phenyl]-N-[[(2S)-morpholin-2-yl]methyl]pyrido[3,4-b]pyrazin-5-amine

InChI

InChI=1S/C24H30N6O3S/c1-34(31,32)30-11-6-18(7-12-30)17-2-4-19(5-3-17)21-14-22-23(27-9-8-26-22)24(29-21)28-16-20-15-25-10-13-33-20/h2-5,8-9,14,18,20,25H,6-7,10-13,15-16H2,1H3,(H,28,29)/t20-/m0/s1

InChI Key

NJIAKNWTIVDSDA-FQEVSTJZSA-N

Isomeric SMILES

CS(=O)(=O)N1CCC(CC1)C2=CC=C(C=C2)C3=CC4=NC=CN=C4C(=N3)NC[C@@H]5CNCCO5

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=CC=C(C=C2)C3=CC4=NC=CN=C4C(=N3)NCC5CNCCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.